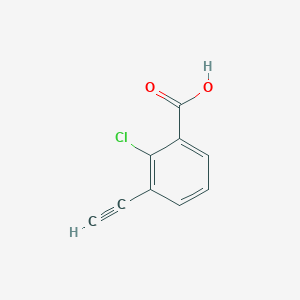

2-Chloro-3-ethynylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-ethynylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization: The amino group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) chloride to introduce the chlorine atom.

Sonogashira Coupling: Finally, the ethynyl group is introduced via a Sonogashira coupling reaction using an ethynylating agent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Major Products:

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the ethynyl group.

Coupling Products: Larger conjugated systems formed via coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-ethynylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-chloro-3-ethynylbenzoic acid depends on its specific application:

Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Chemical Reactions: In coupling reactions, the ethynyl group acts as a nucleophile, forming new carbon-carbon bonds through palladium-catalyzed mechanisms.

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzoic Acid: Lacks the ethynyl group, making it less versatile in coupling reactions.

3-Ethynylbenzoic Acid: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

2-Chloro-4-ethynylbenzoic Acid: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.

Uniqueness: 2-Chloro-3-ethynylbenzoic acid is unique due to the presence of both chlorine and ethynyl groups, which provide a combination of reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.

Biologische Aktivität

2-Chloro-3-ethynylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C9H5ClO2

- Molecular Weight : 182.59 g/mol

- Appearance : Typically a pale yellow solid.

The compound features a chloro substituent and an ethynyl group attached to a benzoic acid moiety, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies suggest that derivatives of this compound may exhibit:

- Anti-inflammatory properties : By modulating pathways related to cytokine production and immune response.

- Enzyme inhibition : Potential inhibition of enzymes involved in metabolic processes, which could lead to therapeutic applications in chronic diseases.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, potentially useful in treating conditions like rheumatoid arthritis. |

| Enzyme interaction | May inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy. |

| Receptor modulation | Interacts with adenosine receptors, influencing cellular signaling pathways. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that derivatives of this compound showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation in vitro. The compounds were found to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting potential therapeutic applications for inflammatory diseases . -

Adenosine Receptor Interaction :

Research has indicated that certain derivatives exhibit high affinity for A3 adenosine receptors, which are implicated in various chronic conditions such as psoriasis and chronic pain. These findings highlight the compound's potential as a selective agonist, offering a pathway for developing new treatments . -

Metabolic Pathway Modulation :

In cellular models, this compound was shown to modulate P-glycoprotein (P-gp) activity, suggesting implications for drug absorption and resistance mechanisms . The compound's interaction with P-gp could influence the pharmacokinetics of co-administered drugs.

Eigenschaften

IUPAC Name |

2-chloro-3-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGHWFGWKCPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.